N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate
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Overview
Description
N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H12F3N2O2. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its ability to interact with biological systems and its potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate typically involves the reaction of 3-aminopropylamine with acetic anhydride, followed by the addition of trifluoroacetic acid. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include methanol or ethanol
Catalyst: No specific catalyst is required for this reaction
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Purification: Techniques such as crystallization or distillation are used to purify the final product
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
- Oxidation: It can be oxidized to form corresponding amides or acids
- Reduction: Reduction reactions can convert it into primary amines
- Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
- Substitution: Reagents like alkyl halides or acyl chlorides are commonly used
Major Products Formed
- Oxidation: Formation of carboxylic acids or amides
- Reduction: Formation of primary amines
- Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of more complex molecules
- Biology: Studied for its interactions with enzymes and proteins
- Medicine: Potential applications in drug development and delivery systems
- Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate exerts its effects involves its interaction with biological molecules. It can:
- Bind to enzymes: Affecting their activity and function
- Interact with proteins: Modulating their structure and function
- Pathways involved: It may influence various biochemical pathways, including those related to metabolism and signal transduction
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminopropyl)acetamide
- N-(3-Aminopropyl)acetamide hydrochloride
- N-(3-Aminopropyl)acetamide sulfate
Uniqueness
N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C7H13F3N2O3 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
N-(3-aminopropyl)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2O.C2HF3O2/c1-5(8)7-4-2-3-6;3-2(4,5)1(6)7/h2-4,6H2,1H3,(H,7,8);(H,6,7) |
InChI Key |
QTIPZRSWFCYLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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